molecular formula C20H26N4O9S B2527920 N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate CAS No. 1051924-57-2

N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate

Cat. No.: B2527920
CAS No.: 1051924-57-2
M. Wt: 498.51
InChI Key: XVVLNWHNTXJTGW-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate is a useful research compound. Its molecular formula is C20H26N4O9S and its molecular weight is 498.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Synthesis of Morpholine Derivatives : A study focused on the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This work presented a rapid and green synthetic method, achieving a total yield of 43% through steps including condensation, chlorination, and nucleophilic substitution (Lei et al., 2017).

  • Heterocyclic Compounds Synthesis : Research described the synthesis of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles. This study outlined methods for synthesizing new thienopyrimidines fused to cyclopenta[d]pyridine ring systems, showing potential in producing compounds with antimicrobial activity (Zaki et al., 2020).

  • Enaminoester Moiety in Heterocyclic Synthesis : Another study utilized thieno[2,3-b]pyridine-2-carboxylate to construct various heterocyclic systems, such as thienopyrimidinone and thienopyridine, through reactions with secondary amines like morpholine. This research contributes to the development of new compounds with potential chemical and pharmaceutical applications (Madkour et al., 2010).

Molecular Docking and Biological Activities

  • Antitumor Activity : A study synthesized morpholinylchalcones as building blocks for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds, after being tested for in vitro activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, showed promising activities, highlighting their potential in cancer research (Muhammad et al., 2017).

  • Biological Activities of Phosphazenes : Research on heterocyclic amine substituted spiro-ansa-spiro and spiro-bino-spiro phosphazenes explored their antimicrobial activity and DNA interactions. This study provides insights into the development of novel compounds with potential therapeutic applications (Koçak et al., 2013).

Safety and Hazards

The safety and hazards of thieno[3,2-d]pyrimidines can depend on their specific structure and substitutions. Some compounds have shown cytotoxicity against various cancer cell lines .

Future Directions

Future research could focus on designing new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS.2C2H2O4/c1-3-12-13(4-1)22-16-14(12)15(18-11-19-16)17-5-2-6-20-7-9-21-10-8-20;2*3-1(4)2(5)6/h11H,1-10H2,(H,17,18,19);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVLNWHNTXJTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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